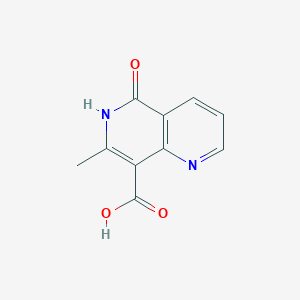

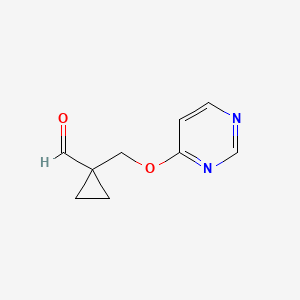

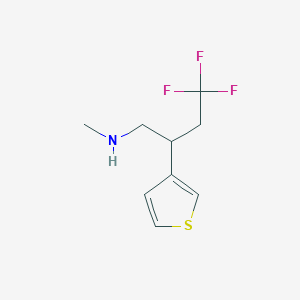

tert-butyl 2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate

Übersicht

Beschreibung

The compound “tert-Butyl 4-amino-1-piperidinecarboxylate” is a chemical with the molecular formula C10H21N2O2 . It is used in scientific research and has a molecular weight of 201.29 g/mol .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-amino-1-piperidinecarboxylate” includes a piperidine ring, which is a common feature in many pharmaceuticals .

Physical And Chemical Properties Analysis

“tert-Butyl 4-amino-1-piperidinecarboxylate” is a beige to white crystalline powder .

Wissenschaftliche Forschungsanwendungen

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

This research presents the synthesis of an important intermediate, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which is crucial in the creation of biologically active compounds like crizotinib. The compound was synthesized in three steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9%. The structures were confirmed by MS and 1 HNMR spectrum analysis (D. Kong et al., 2016).

Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate

This study establishes a rapid and high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a vital intermediate for small molecule anticancer drugs. The synthesis was carried out from commercially available piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions, achieving a high total yield of 71.4%. The synthesized compound's structure was confirmed by 1 H NMR (Binliang Zhang et al., 2018).

Synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines

The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate and its use as a scaffold for substituted piperidines through 1,3-dipolar cycloaddition reactions with organic azides to generate 1,4- and 1,5-disubstituted 1,2,3-triazoles is described in this paper. This process showcases the versatility of this compound in creating a variety of triazolyl-substituted piperidines (Rianne A. G. Harmsen et al., 2011).

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate

This study outlines the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib. The compound was synthesized in three steps from piperidin-4-ylmethanol, including acylation, sulfonation, and substitution, with a total yield of 20.2%. The synthetic method was optimized, and the compound's structure was determined by MS and 1HNMR (Min Wang et al., 2015).

Wirkmechanismus

Target of Action

Similar compounds have been used as semi-flexible linkers in the development of proteolysis targeting chimeras (protacs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

As a potential linker in PROTAC development, this compound may interact with its targets by forming a ternary complex with the target protein and an E3 ubiquitin ligase . The formation of this complex can lead to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

By causing the degradation of the target protein, they can disrupt the protein’s normal function and affect any biochemical pathways in which the protein is involved .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific target protein. By causing the degradation of the target protein, the compound could disrupt the protein’s normal function and potentially alter cellular processes .

Safety and Hazards

The compound “tert-Butyl 4-amino-1-piperidinecarboxylate” is harmful if swallowed and causes severe skin burns and eye damage . Safety precautions include rinsing the mouth if swallowed and not inducing vomiting. Eye and face protection should be worn, and if it gets in the eyes, they should be rinsed cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

tert-butyl 2-[[4-(aminomethyl)triazol-1-yl]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N5O2/c1-14(2,3)21-13(20)19-7-5-4-6-12(19)10-18-9-11(8-15)16-17-18/h9,12H,4-8,10,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPLCEZSHKWZOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CN2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methyl)ethanamine](/img/structure/B1480551.png)

![8,11-Dioxadispiro[3.2.4(7).2(4)]tridecane-2-carboxylic acid](/img/structure/B1480556.png)